molecular formula C22H20N4O2S B2617235 N-methyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide CAS No. 888444-38-0

N-methyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2617235
CAS No.: 888444-38-0
M. Wt: 404.49
InChI Key: SKHPBUWDFUFOPG-UHFFFAOYSA-N
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Description

N-methyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide is a pyrimido[5,4-b]indole derivative featuring a prop-2-en-1-yl (allyl) substituent at the 3-position and an N-methyl-N-phenylacetamide group linked via a sulfanyl bridge at the 2-position. This compound belongs to a class of molecules studied for their selective Toll-Like Receptor 4 (TLR4) agonist activity, with structural modifications influencing potency and selectivity .

Properties

IUPAC Name

N-methyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-3-13-26-21(28)20-19(16-11-7-8-12-17(16)23-20)24-22(26)29-14-18(27)25(2)15-9-5-4-6-10-15/h3-12,23H,1,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHPBUWDFUFOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC=C)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide involves multiple steps. The key steps include the formation of the indole nucleus, followed by the introduction of the prop-2-en-1-yl group and the sulfanyl group. The final step involves the acylation of the indole derivative with N-methyl-N-phenylacetamide. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like lutidine .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted indole derivatives.

Scientific Research Applications

N-methyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 3-Position

The 3-position of the pyrimido[5,4-b]indole core is critical for modulating biological activity. Key analogs include:

Compound Name 3-Substituent Key Properties/Activity Reference
Target Compound Prop-2-en-1-yl Potential enhanced steric flexibility due to allyl group; uncharacterized TLR4 activity -
C25H26N4O2S (1Z105) Phenyl Baseline TLR4 agonist activity; EC₅₀ = 1.2 µM (human TLR4)
C29H28N4O3S (2B182C) 8-(Furan-2-yl) Improved potency (EC₅₀ = 0.8 µM) via π-π interactions
N-(4-bromophenyl)-... (ChemDiv) 4-Bromophenyl Antiparasitic and enzyme inhibition screening; increased halogen-mediated binding
N-(2,3-dimethylphenyl)-... (ECHEMI) 4-Ethoxyphenyl Enhanced lipophilicity (logP ~3.5) for membrane permeability

Key Insight : Bulky or electron-rich substituents (e.g., furan, bromophenyl) improve TLR4 activation or target binding compared to phenyl or allyl groups .

Variations in the Acetamide Side Chain

The N-substituents on the acetamide moiety influence solubility and receptor interactions:

Compound Name Acetamide Substituent Yield (%) Biological Relevance Reference
Target Compound N-methyl-N-phenyl - Balanced lipophilicity (predicted logP ~2.8) -
N-Cyclohexyl-... (Compound 9) Cyclohexyl 86.9 Moderate TLR4 activity; cyclohexyl enhances stability
N-Cyclopentyl-... (Compound 11) Cyclopentyl 76 Improved solubility in polar solvents
N-(Furan-2-ylmethyl)-... (Compound 19) Furfuryl 83.6 High yield; potential for hydrogen bonding

Key Insight : Aromatic substituents (e.g., N-phenyl) may enhance π-stacking with TLR4 residues, while aliphatic groups (e.g., cyclohexyl) improve metabolic stability .

Physicochemical and Spectral Comparisons

  • NMR Shifts :
    • Pyrimidoindole C4=O resonance: ~165–167 ppm (¹³C NMR) .
    • Allyl protons (target compound): Expected δ ~5.0–6.0 ppm (¹H NMR), distinct from phenyl substituents (δ ~7.0–8.5 ppm) .
  • HRMS : Molecular formula C₂₃H₂₂N₄O₂S (exact mass: 434.1422) for the target compound.

Biological Activity

N-methyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound with significant biological activity. This article explores its structure, synthesis, and various biological effects, particularly its interactions with cellular pathways and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrimidoindole core linked to a phenylacetamide moiety. The synthesis involves multi-step organic reactions where key intermediates are formed through the use of halogenated compounds and organometallic reagents. The structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C21H19N3O2S
CAS Number 888448-10-0

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. It has been shown to modulate the activity of Toll-like receptor 4 (TLR4), which plays a crucial role in the immune response. The compound's structure allows it to bind effectively to TLR4, leading to the activation of downstream signaling pathways that result in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon gamma-induced protein 10 (IP-10) .

Cytokine Production

Research indicates that modifications to the compound can significantly affect its biological activity. For instance, certain derivatives showed differential effects on IL-6 production while maintaining IP-10 levels, suggesting a selective pathway activation .

Toxicity Studies

Toxicity assessments conducted using murine bone marrow-derived dendritic cells (mBMDC) revealed that while many analogues exhibited cytotoxic effects, some nitrogen analogues demonstrated reduced toxicity without compromising TLR4 agonist activity . The viability was measured using an MTT assay, showing varying degrees of cell survival based on structural modifications.

Case Studies

Several studies have evaluated the biological effects of N-methyl derivatives in various contexts:

  • TLR4 Activation : A study demonstrated that specific substitutions at the N5 position could enhance TLR4 activity while reducing cytotoxicity. This finding is critical for developing safer therapeutic agents targeting TLR pathways .
  • Acetylcholinesterase Inhibition : Preliminary data suggest potential inhibitory effects on acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's . The compound's interaction with AChE was characterized by IC50 values indicating moderate inhibitory activity.

Table 1: Cytokine Release from mBMDCs Treated with Various Derivatives

Compound IL-6 Release (ng/mL) Cell Viability (%)
Parent Compound6.4 ± 1.080 ± 5
N5 Methyl Derivative3.0 ± 0.590 ± 3
Other AnaloguesVariesVaries

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